alpha-Lobeline (sulfate);L-Lobeline (sulfate)

Nicotinic acetylcholine receptor Radioligand binding Neuronal signaling

Procure this specific sulfate salt to leverage its distinct dual nAChR/VMAT2 mechanism (Ki=4nM at α4β2) and clinical-phase safety data, not replicated by hydrochloride salts or defunctionalized analogs. Essential for methamphetamine abuse research and BBB studies.

Molecular Formula C44H56N2O8S
Molecular Weight 773.0 g/mol
Cat. No. B8092971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Lobeline (sulfate);L-Lobeline (sulfate)
Molecular FormulaC44H56N2O8S
Molecular Weight773.0 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O
InChIInChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)
InChIKeyGRZMOSSVIPFGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Lobeline (Sulfate) / L-Lobeline (Sulfate): Procurement-Relevant Pharmacological and Structural Baseline


Alpha-Lobeline (sulfate), also designated L-Lobeline (sulfate), is the sulfate salt of the piperidine alkaloid (-)-lobeline, a naturally occurring constituent of Lobelia inflata [1]. As a lipophilic alkaloid that readily crosses the blood-brain barrier, lobeline exhibits a unique polypharmacological profile, interacting with multiple molecular targets including nicotinic acetylcholine receptors (nAChRs), the vesicular monoamine transporter 2 (VMAT2), the dopamine transporter (DAT), and μ-opioid receptors [2]. The sulfate salt form is commonly used in research settings, and lobeline has advanced to Phase 1 clinical evaluation as a potential pharmacotherapy for methamphetamine abuse, underscoring its translational relevance [3].

Why Lobeline Analogs and Other Nicotinic Ligands Cannot Substitute for Alpha-Lobeline (Sulfate) in Procurement


Alpha-Lobeline (sulfate) occupies a distinct pharmacological niche that precludes simple substitution by other nicotinic ligands or even by structurally related lobeline analogs. While defunctionalized analogs such as lobelane exhibit enhanced selectivity for VMAT2 and reduced nAChR affinity—a profile advantageous for specific psychostimulant abuse indications—these modifications come at the cost of eliminating the dual nAChR/VMAT2 activity that defines lobeline's original pharmacological identity [1]. Conversely, structurally simplified analogs with altered oxygen functionalities, such as lobelanine or lobelanidine, display markedly reduced nAChR binding affinity (≥25-fold reduction) compared to the parent compound, rendering them unsuitable for studies requiring robust nAChR engagement [2]. Furthermore, the sulfate salt form provides distinct physicochemical properties compared to the more commonly available hydrochloride salt, with differential solubility profiles that impact formulation and experimental design [3]. The evidence presented below quantifies these critical differences, demonstrating why alpha-Lobeline (sulfate) must be procured specifically rather than replaced by alternative salts or structurally related in-class compounds.

Quantitative Differentiation Evidence: Alpha-Lobeline (Sulfate) Versus Closest Analogs and Alternatives


nAChR Binding Affinity: Lobeline Versus Nicotine at α4β2 Receptors

Alpha-lobeline binds with high affinity to the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, a key target for cognitive and addiction research. In a direct head-to-head radioligand displacement assay using [³H]-nicotine, lobeline exhibited a Ki of 4 nM, compared to nicotine's Ki of 2 nM [1]. This 2-fold difference in binding affinity establishes that while lobeline is a potent nAChR ligand, it is not merely a 'weaker nicotine'—it exhibits distinct functional pharmacology including antagonist activity at α7 nAChRs (IC₅₀ = 8.5 µM) and noncompetitive inhibition at DAT, a profile not shared by nicotine [2][3].

Nicotinic acetylcholine receptor Radioligand binding Neuronal signaling

VMAT2 vs. DAT Functional Selectivity: Lobeline Exhibits 67-Fold Preference for VMAT2

Lobeline demonstrates a pronounced functional preference for inhibiting the vesicular monoamine transporter 2 (VMAT2) over the dopamine transporter (DAT). Quantitative analysis reveals that lobeline is 67-fold more potent at inhibiting VMAT2 function compared to DAT function, a selectivity profile measured by comparing inhibition of [³H]dopamine uptake into striatal synaptic vesicles (VMAT2) versus synaptosomes (DAT) [1]. In contrast, the defunctionalized analog lobelane exhibits a 35-fold selectivity for VMAT2 over DAT, indicating that lobeline's native structure confers a distinct selectivity ratio [1].

Vesicular monoamine transporter Dopamine transporter Psychostimulant abuse

Methamphetamine-Evoked Dopamine Overflow Inhibition: Lobeline vs. Lobelane

In a functional assay measuring inhibition of methamphetamine-evoked dopamine overflow from rat striatal slices, lobeline demonstrated an IC₅₀ of 0.42 µM with a maximal inhibition (Iₘₐₓ) of 56.1% [1]. The defunctionalized analog lobelane, designed for enhanced VMAT2 selectivity, exhibited a slightly lower potency (IC₅₀ = 0.65 µM) but achieved a significantly greater maximal effect (Iₘₐₓ = 73%) [1]. This quantitative comparison reveals that while lobeline is marginally more potent (1.5-fold lower IC₅₀), lobelane produces a more complete blockade of dopamine release (1.3-fold higher Iₘₐₓ).

Dopamine release Methamphetamine Neuropharmacology

Structural Determinants of nAChR Affinity: Oxygen Function Requirement

The presence of both the hydroxyl and carbonyl oxygen functions in the lobeline molecule is critical for maintaining high-affinity binding to nAChRs. Systematic structural investigation demonstrated that removal of either one or both oxygen functions reduces nAChR binding affinity by at least 25-fold relative to the parent lobeline molecule [1]. Furthermore, oxidation of the hydroxyl group to afford lobelanine or reduction of the carbonyl group to afford lobelanidine similarly resulted in significantly decreased affinity [1]. This structure-activity relationship (SAR) data confirms that the intact lobeline pharmacophore is essential for robust nAChR engagement.

Structure-activity relationship nAChR pharmacology Medicinal chemistry

Brain Penetration: Lobeline Exhibits Superior Brain-to-Plasma Ratio vs. Nicotine and Cytisine

The ability of a CNS-targeted compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its utility in neuropharmacological research. Comparative pharmacokinetic analysis revealed a rank order of brain-to-plasma concentration ratios: lobeline > nicotine > cytisine [1]. This superior brain penetration is directly proportional to lipophilicity as determined by reversed-phase HPLC, establishing lobeline as a more brain-penetrant ligand compared to the prototypical nAChR agonist nicotine [1].

Blood-brain barrier Pharmacokinetics CNS drug delivery

Clinical Translation Stage: Lobeline in Phase 1 for Methamphetamine Abuse

Among lobeline and its analogs, the parent compound lobeline is the only entity that has advanced to formal clinical evaluation for methamphetamine abuse. A Phase 1 clinical trial (NCT00519259) assessed the safety and pharmacokinetics of sublingual lobeline (30, 45, and 60 mg doses) in healthy volunteers [1]. Additionally, a Phase 1 interaction study evaluated cardiovascular interactions between sublingual lobeline and intravenous methamphetamine [2]. In contrast, defunctionalized analogs such as lobelane remain in preclinical development, lacking human safety and pharmacokinetic data [3].

Clinical trial Methamphetamine dependence Translational research

Procurement-Driven Application Scenarios for Alpha-Lobeline (Sulfate) / L-Lobeline (Sulfate)


Nicotinic Receptor Pharmacology: Baseline nAChR Ligand for Comparator Studies

Lobeline sulfate serves as an essential comparator ligand in nAChR pharmacology studies due to its high affinity (Ki = 4 nM) at α4β2 nAChRs and distinct functional profile relative to nicotine. Researchers investigating novel nAChR modulators require lobeline as a reference compound to benchmark binding affinity and functional activity. Its 2-fold lower binding potency compared to nicotine, combined with its antagonist activity at α7 nAChRs (IC₅₀ = 8.5 µM), provides a differentiated pharmacological benchmark that helps characterize the selectivity profiles of novel ligands [1]. The sulfate salt form ensures consistent aqueous solubility for in vitro assay preparation.

Psychostimulant Abuse Research: Validated Tool Compound for VMAT2/DAT Dual Modulation

In methamphetamine and psychostimulant abuse research, lobeline sulfate is a validated tool compound with a well-characterized dual mechanism: 67-fold selective VMAT2 inhibition over DAT and partial (56.1% maximal) inhibition of methamphetamine-evoked dopamine release [1]. This profile is distinct from more selective VMAT2 inhibitors like lobelane (35-fold selective; 73% maximal inhibition) [1]. Researchers seeking to investigate partial VMAT2 modulation or the functional consequences of combined nAChR/VMAT2 engagement should procure lobeline sulfate rather than defunctionalized analogs, which lack nAChR activity [2].

CNS Drug Delivery and Blood-Brain Barrier Studies: High-Penetration Reference Compound

Lobeline's superior brain-to-plasma ratio, exceeding that of both nicotine and cytisine, makes it a valuable reference compound for blood-brain barrier penetration studies [1]. Its lipophilicity-driven CNS distribution can serve as a benchmark for evaluating novel CNS-targeted delivery systems or for calibrating in silico BBB permeability models. Procurement of lobeline sulfate is indicated for pharmacokinetic and brain distribution studies requiring a well-characterized, brain-penetrant small molecule alkaloid.

Translational Addiction Pharmacotherapy: Clinical-Stage Reference Standard

For translational research programs developing pharmacotherapies for methamphetamine or nicotine dependence, lobeline sulfate offers a clinical-stage reference standard with established human safety and pharmacokinetic data from completed Phase 1 trials [1]. Unlike preclinical-only analogs such as lobelane, lobeline's human tolerability profile (evaluated at sublingual doses up to 60 mg) and cardiovascular interaction data with methamphetamine are publicly available [2][3]. This clinical dataset supports the use of lobeline sulfate as a positive control or benchmark in preclinical efficacy studies aimed at advancing novel chemical entities toward human testing.

Quote Request

Request a Quote for alpha-Lobeline (sulfate);L-Lobeline (sulfate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.